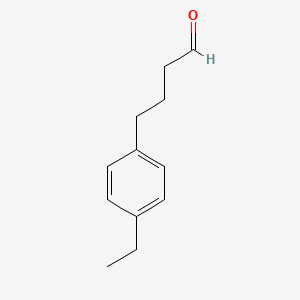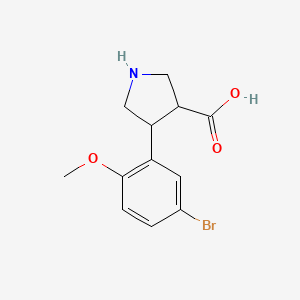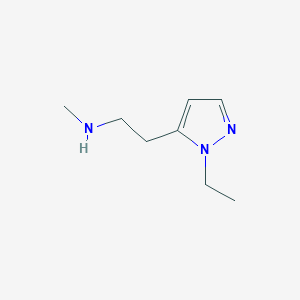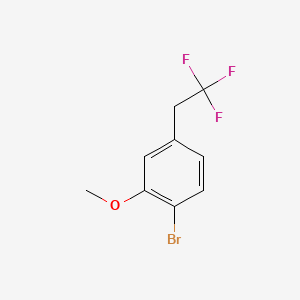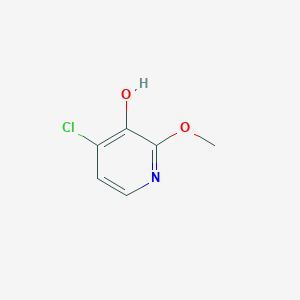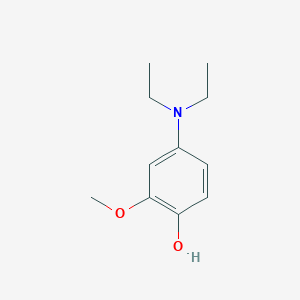
4-(Diethylamino)-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethylamino)-2-methoxyphenol: is an organic compound that features a diethylamino group and a methoxy group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)-2-methoxyphenol can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with diethylamine, followed by reduction and methylation steps. The reaction conditions typically include the use of reducing agents such as sodium borohydride and methylating agents like dimethyl sulfate .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Diethylamino)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(Diethylamino)-2-methoxyphenol is used as an intermediate in the synthesis of dyes and pigments. Its unique structure allows for the creation of compounds with specific photophysical properties .
Biology: In biological research, this compound is utilized as a fluorescent probe due to its ability to emit light upon excitation. This makes it valuable in imaging and diagnostic applications .
Medicine: Its structure allows for modifications that can enhance its binding affinity and selectivity .
Industry: In industrial applications, this compound is used in the production of polymers and coatings. Its chemical properties contribute to the durability and stability of these materials .
Wirkmechanismus
The mechanism of action of 4-(Diethylamino)-2-methoxyphenol involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to proteins and enzymes, altering their activity. The compound’s diethylamino group allows it to interact with nucleophilic sites, while the methoxy group can participate in hydrogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
- 4-(Diethylamino)salicylaldehyde
- 4-Nitrosodiphenylamine
- N-(2,4-Dimethylphenyl)formamide
- 4-Nitrocatechol
Comparison: 4-(Diethylamino)-2-methoxyphenol is unique due to its combination of a diethylamino group and a methoxy group on a phenol ring. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, compared to similar compounds. For example, 4-(Diethylamino)salicylaldehyde lacks the methoxy group, which affects its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
50853-64-0 |
|---|---|
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
4-(diethylamino)-2-methoxyphenol |
InChI |
InChI=1S/C11H17NO2/c1-4-12(5-2)9-6-7-10(13)11(8-9)14-3/h6-8,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
RGWUGDXIWBDWKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


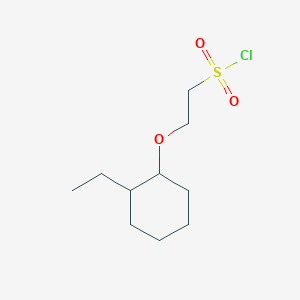




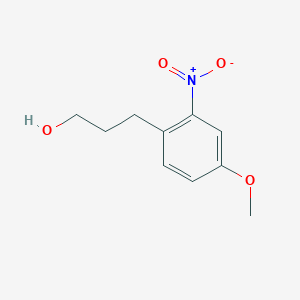
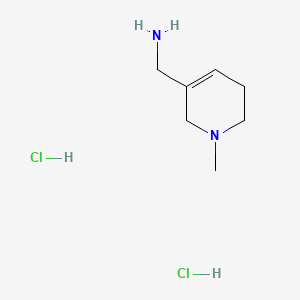
![(1R,5S,6R)-N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13619208.png)
